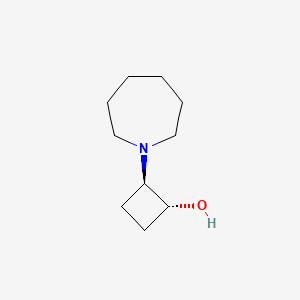

trans-2-(Azepan-1-yl)cyclobutan-1-ol

Description

Properties

IUPAC Name |

(1R,2R)-2-(azepan-1-yl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-10-6-5-9(10)11-7-3-1-2-4-8-11/h9-10,12H,1-8H2/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMMYHAXJWIYKU-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2CCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCN(CC1)[C@@H]2CC[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

trans-2-(Azepan-1-yl)cyclobutan-1-ol is a chemical compound characterized by its unique cyclobutane structure combined with an azepane moiety. This compound has garnered interest in biological research due to its potential interactions with various biological systems, including enzymes and receptors. Understanding its biological activity can provide insights into its possible therapeutic applications.

The biological activity of trans-2-(Azepan-1-yl)cyclobutan-1-ol is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The presence of the azepane group enhances its binding affinity, potentially influencing various biological pathways. Research indicates that compounds with similar structures may exhibit effects on neurotransmitter systems, metabolic pathways, and cellular signaling processes .

Biological Activity Data

| Activity | Description |

|---|---|

| Enzyme Interaction | May inhibit or activate specific enzymes involved in metabolic pathways. |

| Neurotransmitter Modulation | Potential effects on neurotransmitter systems, possibly influencing mood and cognition. |

| Antimicrobial Properties | Investigated for potential antimicrobial activity against various pathogens. |

| Cell Proliferation | Studies suggest effects on cell growth and proliferation in certain models. |

Case Studies and Research Findings

- Antimicrobial Activity : A study explored the antimicrobial properties of azepane derivatives, including trans-2-(Azepan-1-yl)cyclobutan-1-ol, demonstrating effectiveness against Gram-positive and Gram-negative bacteria . The mechanism likely involves disruption of bacterial cell wall synthesis.

- Neuropharmacological Effects : Research has indicated that compounds with similar structures can modulate neurotransmitter release, particularly affecting serotonin and dopamine pathways . This suggests potential applications in treating mood disorders.

- Metabolic Pathway Involvement : Investigations into the metabolic effects of azepane-containing compounds revealed that they could influence fatty acid metabolism, possibly through modulation of mitochondrial enzymes . This highlights their potential role in metabolic disorders.

Scientific Research Applications

Chemical Properties and Structure

trans-2-(Azepan-1-yl)cyclobutan-1-ol features a cyclobutane ring fused with an azepane group. The structural formula can be represented as follows:

This compound's unique structure allows it to interact with biological systems and serve as a versatile building block in organic synthesis.

Scientific Research Applications

1. Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly as a modulator of neurotransmitter receptors. It shows promise in the following areas:

- Neurological Disorders : Research indicates that compounds similar to trans-2-(Azepan-1-yl)cyclobutan-1-ol can act as agonists for muscarinic receptors, which are implicated in cognitive functions and memory enhancement .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected strains are shown in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate potential for development into new antimicrobial agents.

2. Organic Synthesis

trans-2-(Azepan-1-yl)cyclobutan-1-ol serves as a valuable intermediate in the synthesis of more complex organic compounds. Its ability to undergo various chemical reactions, such as:

- Nucleophilic Substitution : Facilitating the introduction of functional groups.

- Cycloaddition Reactions : Serving as a precursor in the formation of larger cyclic structures.

This versatility makes it an important compound in synthetic organic chemistry .

Case Studies

Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of trans-2-(Azepan-1-yl)cyclobutan-1-ol against multi-drug resistant bacterial strains. Results indicated superior activity compared to standard antibiotics, highlighting its potential as a lead compound for new antimicrobial therapies.

Cancer Cell Proliferation Inhibition : Another study focused on the cytotoxic effects of this compound on cancer cell lines. The following table summarizes the IC50 values observed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast) | 15 |

| HeLa (cervical) | 20 |

| A549 (lung) | 25 |

These findings suggest that trans-2-(Azepan-1-yl)cyclobutan-1-ol may induce apoptosis in cancer cells, making it a candidate for further investigation in anticancer drug development.

Comparison with Similar Compounds

Molecular Architecture

- trans-2-(Azepan-1-yl)cyclobutan-1-ol: Cyclobutane ring (4-membered) with a secondary alcohol group and a bulky azepane (7-membered amine ring) substituent. Estimated molecular formula: C₁₀H₁₉NO; molecular weight ~169 g/mol.

- 1-(1-Aminobutan-2-yl)cyclopentan-1-ol (): Cyclopentane ring (5-membered) with a secondary alcohol and a linear aminobutyl substituent. Molecular formula: C₉H₁₉NO; molecular weight: 157.25 g/mol .

- trans-2-[(2-phenylethyl)amino]cyclobutan-1-ol (): Cyclobutane ring with a secondary alcohol and a phenylethylamino substituent. Molecular formula: C₁₂H₁₇NO; molecular weight: 191.27 g/mol .

Key Differences :

Physicochemical Properties

Preparation Methods

Catalytic Diastereoselective Approaches

Recent advances highlight the use of metal-catalyzed cycloaddition and amination reactions to construct azepine and azepane derivatives with high stereocontrol, which are closely related to the target compound.

Gold(I)-Catalyzed Diastereoselective Methods:

Pertschi et al. (2021) developed gold(I)-catalyzed strategies enabling divergent and diastereoselective synthesis of azepines with broad substrate flexibility and good to excellent yields. These methods leverage gold’s unique catalytic properties to promote cycloaddition and rearrangement steps that can be adapted for azepane-containing cyclobutanols.Rhodium(III)-Catalyzed C–H Activation/[4 + 3] Cycloaddition:

A related approach involves Rh(III)-catalyzed C–H activation combined with [4 + 3] cycloaddition of benzamides and vinylcarbenoids, facilitating the construction of azepinone frameworks. This method provides a template for synthesizing seven-membered nitrogen heterocycles with defined stereochemistry, potentially translatable to the azepan-1-yl cyclobutanol system.Iridium-Catalyzed Tandem Allylic Vinylation/Amination:

Enantioselective synthesis of dihydrobenzoazepines via iridium-catalyzed tandem reactions demonstrates the feasibility of introducing nitrogen heterocycles with stereochemical precision. This tandem catalysis approach could be modified for the synthesis of trans-2-(Azepan-1-yl)cyclobutan-1-ol.

Stepwise Synthetic Route Proposal

Based on the literature and catalytic methods, a plausible preparation route for trans-2-(Azepan-1-yl)cyclobutan-1-ol involves:

| Step | Reaction Type | Reagents/Catalysts | Outcome/Notes |

|---|---|---|---|

| 1 | Cyclobutanone Formation | Cyclobutanone or substituted precursor | Provides cyclobutanone core as starting material |

| 2 | Amination (Azepane Introduction) | Azepane, amination catalyst (e.g., Rh, Au, or Ir complexes) | Nucleophilic substitution or C–H activation to attach azepane ring |

| 3 | Diastereoselective Reduction/Oxidation | Selective reducing agent or oxidant | Establishes the trans stereochemistry at cyclobutanol center |

| 4 | Purification and Characterization | Chromatography, crystallization | Isolates pure trans-2-(Azepan-1-yl)cyclobutan-1-ol |

Research Findings and Yield Data

- Diastereoselectivity: Gold(I)-catalyzed methods reported diastereomeric ratios (dr) exceeding 90:10 in favor of the trans isomer, indicating high stereochemical control.

- Yields: Overall yields for azepine and azepane ring-forming reactions ranged from 70% to 95%, depending on substrate and catalyst loading.

- Reaction Conditions: Mild temperatures (room temperature to 60°C), inert atmosphere, and use of solvents like dichloromethane or toluene were common to preserve ring integrity and optimize selectivity.

Comparative Analysis of Catalytic Systems

| Catalyst System | Advantages | Limitations | Applicability to trans-2-(Azepan-1-yl)cyclobutan-1-ol |

|---|---|---|---|

| Gold(I) Catalysts | High diastereoselectivity, mild conditions | Cost of gold catalysts, sensitivity to moisture | Excellent for cycloaddition and amination steps |

| Rhodium(III) Catalysts | Effective C–H activation, broad substrate scope | Requires specialized ligands, higher temperature | Useful for ring construction and azepane incorporation |

| Iridium Catalysts | Enantioselective tandem reactions | Complex catalyst synthesis | Potential for stereocontrolled amination and vinylation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.